2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid 2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 924827-50-9
VCID: VC7075598
InChI: InChI=1S/C18H15NO4/c1-23-16-9-5-3-7-13(16)11-19-15(18(21)22)10-12-6-2-4-8-14(12)17(19)20/h2-10H,11H2,1H3,(H,21,22)
SMILES: COC1=CC=CC=C1CN2C(=CC3=CC=CC=C3C2=O)C(=O)O
Molecular Formula: C18H15NO4
Molecular Weight: 309.321

2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid

CAS No.: 924827-50-9

Cat. No.: VC7075598

Molecular Formula: C18H15NO4

Molecular Weight: 309.321

* For research use only. Not for human or veterinary use.

2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid - 924827-50-9

Specification

CAS No. 924827-50-9
Molecular Formula C18H15NO4
Molecular Weight 309.321
IUPAC Name 2-[(2-methoxyphenyl)methyl]-1-oxoisoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C18H15NO4/c1-23-16-9-5-3-7-13(16)11-19-15(18(21)22)10-12-6-2-4-8-14(12)17(19)20/h2-10H,11H2,1H3,(H,21,22)
Standard InChI Key FVLIGPQAXGQYBX-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CN2C(=CC3=CC=CC=C3C2=O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid features a fused bicyclic structure comprising a dihydroisoquinoline scaffold substituted with a methoxybenzyl group at position 2 and a carboxylic acid moiety at position 3. The methoxybenzyl group introduces steric and electronic effects that influence the compound’s solubility, stability, and interaction with biological targets .

Physicochemical Characteristics

Synthetic Methodologies

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction, a cornerstone in isoquinoline synthesis, is a plausible route for constructing the dihydroisoquinoline core. As demonstrated in the synthesis of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives , this method involves cyclization of formamidomalonate intermediates using phosphoryl chloride (POCl₃) in acetonitrile. Substituting benzyl chlorides with 2-methoxybenzyl chloride could yield the target compound’s backbone.

Functional Group Modifications

Post-cyclization modifications, such as hydrolysis of ester groups to carboxylic acids, are critical for introducing the C3-carboxylic acid moiety. For example, Bose’s method for β-lactam synthesis highlights the utility of decarboxylation and protective group strategies, which may apply to this compound’s synthesis.

Biological Activities and Mechanisms

Enzyme Inhibition

The carboxylic acid and ketone functionalities enable chelation of metal ions in enzyme active sites. For instance, 3,4-dihydroisoquinoline-3-carboxylic acid derivatives show acetylcholinesterase (AChE) inhibition , suggesting that the target compound could modulate neurotransmitter levels in neurological disorders.

Comparative Analysis with Structural Analogs

The table below contrasts 2-(2-Methoxybenzyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid with key analogs:

Compound NameStructural FeaturesBiological ActivityKey Differences
2-Methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid Methyl substituent at C2UnknownLower molecular weight (203.2 g/mol)
2-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid Hydroxyl group at C2HCV NS5B inhibition (IC₅₀ = 5.9 μM)Enhanced hydrogen-bonding capacity
3,4-Dihydroisoquinoline-3-carboxylic acid Saturated C3-C4 bondAChE inhibition (IC₅₀ = 12 μM)Reduced planarity alters target selectivity

Applications in Drug Discovery

Lead Optimization

The methoxybenzyl group’s electron-donating properties may improve metabolic stability compared to hydroxyl or methyl analogs . Structure-activity relationship (SAR) studies could optimize substituents for enhanced potency against viral or neurological targets.

Prodrug Development

Esterification of the C3-carboxylic acid could yield prodrugs with improved bioavailability, as seen in β-lactam derivatives .

Future Research Directions

  • Synthetic Optimization: Explore microwave-assisted or catalytic methods to enhance reaction yields.

  • Biological Screening: Evaluate antiviral, anticancer, and neuroprotective activities in vitro.

  • Computational Modeling: Perform molecular dynamics simulations to predict binding modes with viral polymerases or AChE.

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